cis,cis-Muconic acid
Overview
Description
Synthesis Analysis
The biosynthesis of cis,cis-muconic acid has been achieved through metabolic engineering of microorganisms like Saccharomyces cerevisiae, which can convert renewable feedstocks into cis,cis-muconic acid via a series of enzymatic reactions. The process involves the conversion of the intermediate 3-dehydroshikimate from the aromatic amino acid biosynthesis pathway to cis,cis-muconic acid through intermediate compounds such as protocatechuic acid and catechol (Weber et al., 2012).
Molecular Structure Analysis
cis,cis-Muconic acid's molecular structure features two carboxylic acid groups and a conjugated double bond system, which is crucial for its reactivity and utility as a chemical intermediate. The unsaturated nature of cis,cis-muconic acid allows for further chemical modifications, enabling the synthesis of a wide range of derivatives and polymers.
Chemical Reactions and Properties
cis,cis-Muconic acid can undergo various chemical reactions due to its unsaturated and dicarboxylic nature. It serves as a precursor for the synthesis of adipic acid through hydrogenation reactions. Moreover, its conversion to different isomers, such as trans,trans-muconic acid, and its subsequent reactions, play a crucial role in the production of bio-based polymers (Carraher et al., 2017).
Scientific Research Applications
Production of Valuable Polymers and Drugs
- Field : Biochemical Engineering
- Application : MA is a valuable C6 dicarboxylic acid platform chemical that is used as a starting material for the production of various valuable polymers and drugs, including adipic acid and terephthalic acid .
- Methods : Bio-based MA production has progressed to the establishment of de novo MA pathways in several microorganisms, such as Escherichia coli, Corynebacterium glutamicum, Pseudomonas putida, and Saccharomyces cerevisiae . Redesign of the metabolic pathway, intermediate flux control, and culture process optimization were all pursued to maximize the microbial MA production yield .
- Results : The microbial MA production strategies involve engineering the metabolic pathway genes as well as the heterologous expression of some foreign genes involved in MA biosynthesis .
Production of Adipic Acid
- Field : Industrial Chemistry
- Application : MA, in the presence of catalysts, can be converted to valuable industrial chemicals, such as adipic acid .
- Methods : This conversion can be achieved through chemical synthesis, starting from pricey catechol as raw material .
- Results : The final product is a mixture of two isomers (cis,cis-MA and cis,trans-MA) .
Production of Bio-plastics, Food Additives, Agrochemicals, and Pharmaceuticals
- Field : Biotechnology
- Application : Due to its potential use in the production of new functional resins, bio-plastics, food additives, agrochemicals, and pharmaceuticals, MA has attracted growing interest .
- Methods : The development of biotechnological approaches for MA production has advanced greatly recently .
- Results : Adipic acid, terephthalic acid, and trimellitic acid are examples of bulk compounds that can be produced using MA that are of high commercial importance .
Production of Caprolactam
- Field : Industrial Chemistry
- Application : MA can be converted to valuable industrial chemicals, such as caprolactam, in the presence of catalysts .
- Methods : This conversion can be achieved through chemical synthesis .
- Results : The final product is a mixture of two isomers (cis,cis-MA and cis,trans-MA) .
Production of Nylon-6,6 and Polyurethane
- Field : Polymer Chemistry
- Application : MA is used as a platform chemical for the production of several valuable consumer bioplastics including nylon-6,6, polyurethane .
- Methods : The production of these polymers involves the conversion of MA to adipic acid, which is then used in the synthesis of the polymers .
- Results : The resulting polymers have a wide range of applications in various industries .
Production of Polyethylene Terephthalate (PET)
- Field : Polymer Chemistry
- Application : MA is used in the production of polyethylene terephthalate (PET), a common plastic used in many consumer products .
- Methods : The production of PET involves the conversion of MA to terephthalic acid, which is then polymerized with ethylene glycol to produce PET .
- Results : PET is widely used in the manufacture of bottles, containers, and other packaging materials .
Production of 1,4-Cyclohexanedicarboxylic Acid (CHDA)
- Field : Industrial Chemistry
- Application : MA has been identified as a bioprivileged intermediate as it gives access to valuable aliphatic and cyclic diacid monomers including 1,4-cyclohexanedicarboxylic acid (CHDA) .
- Methods : The production of CHDA involves the solvent-driven isomerization of MA .
- Results : The final product, CHDA, is a valuable monomer used in the production of various polymers .
Production of Novel Monounsaturated 1,4-Cyclohexenedicarboxylic Acids (CH1DA, CH2DA)
- Field : Industrial Chemistry
- Application : MA can be converted into novel monounsaturated 1,4-cyclohexenedicarboxylic acids (CH1DA, CH2DA) .
- Methods : The production of these acids involves the solvent-driven isomerization of MA .
- Results : The final products, CH1DA and CH2DA, are novel monounsaturated acids that can be used in the production of various polymers .
Production of Bio-based Muconic Acid
- Field : Biotechnology
- Application : MA production from biomass, such as the aromatic polymer lignin, has attracted attention from researchers focusing on microbes that are tolerant to aromatic compounds .
- Methods : This involves engineering the metabolic pathway genes as well as the heterologous expression of some foreign genes involved in MA biosynthesis .
- Results : Microbial MA production will continue to play a vital role in the field of bio-refineries and a feasible way to complement various petrochemical-based chemical processes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2Z,4Z)-hexa-2,4-dienedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1-,4-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXHDPDFNKHHGW-CCAGOZQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C(=O)O)\C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315323 | |
Record name | cis,cis-Muconic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | cis,cis-Muconic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006331 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
cis,cis-Muconic acid | |
CAS RN |
1119-72-8 | |
Record name | cis,cis-Muconic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis,cis-Muconic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis,cis-Muconic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis,cis-Muconic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MUCONIC ACID, (Z,Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G78TUQ51G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | cis,cis-Muconic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006331 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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